3-Bromopropylamine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78813. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5003-71-4 |

|---|---|

Molecular Formula |

C3H9Br2N |

Molecular Weight |

218.92 g/mol |

IUPAC Name |

3-bromopropan-1-amine;hydron;bromide |

InChI |

InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H |

InChI Key |

PQIYSSSTRHVOBW-UHFFFAOYSA-N |

SMILES |

C(CN)CBr.Br |

Canonical SMILES |

[H+].C(CN)CBr.[Br-] |

Other CAS No. |

5003-71-4 |

Pictograms |

Irritant |

Related CAS |

18370-81-5 (Parent) |

Synonyms |

3-bromopropylamine 3-bromopropylamine hydrobromide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromopropylamine Hydrobromide from 3-Amino-1-Propanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 3-bromopropylamine hydrobromide, a critical building block in pharmaceutical and chemical research, from the readily available starting material, 3-amino-1-propanol. This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.

Introduction

This compound is a valuable reagent utilized in the synthesis of a wide array of organic molecules.[1][2][3] Its primary application lies in its ability to introduce a propylamine group into molecular structures through nucleophilic substitution.[1] This functionality is particularly important in the development of novel pharmaceutical compounds, including anticancer agents and treatments for neurological disorders.[1][2][3][4] The synthesis described herein provides a straightforward and efficient method for producing this key intermediate.

Reaction Scheme

The synthesis involves the reaction of 3-amino-1-propanol with hydrobromic acid. This process results in the substitution of the hydroxyl group with a bromine atom and the formation of the hydrobromide salt of the resulting amine.

References

An In-depth Technical Guide to 3-Bromopropylamine Hydrobromide: Properties, Structure, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropylamine hydrobromide is a versatile bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a reactive alkyl bromide, makes it an invaluable building block for the introduction of a propylamine linker. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its use. Furthermore, it delves into its critical role in the development of therapeutic agents, particularly indenoisoquinoline-based topoisomerase I inhibitors, and as a linker in bioconjugation strategies like antibody-drug conjugates (ADCs).

Chemical Properties and Structure

This compound presents as a white to off-white crystalline solid. It is hygroscopic and should be stored under an inert atmosphere to prevent degradation.[1] Key chemical and physical properties are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉Br₂N | [2][3] |

| Molecular Weight | 218.92 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 171-175 °C | [2][6] |

| Solubility | Soluble in water | [7] |

| IUPAC Name | 3-bromopropan-1-amine;hydrobromide | [1] |

| SMILES | C(CN)CBr.Br | [8] |

| InChI Key | PQIYSSSTRHVOBW-UHFFFAOYSA-N | [8][9] |

| CAS Number | 5003-71-4 | [1] |

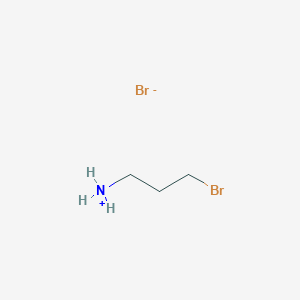

Chemical Structure

The structure of this compound consists of a propyl chain substituted with a bromine atom at one end and an ammonium group at the other, with a bromide counter-ion.

Experimental Protocols

Synthesis of 1-azido-3-aminopropane from this compound

This protocol details the use of this compound as a starting material for the synthesis of a versatile intermediate for "click chemistry."

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

Round-bottom flask (150 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Ice-water bath

-

Separatory funnel

Procedure: [10]

-

Dissolve 3.2 g (15 mmol) of this compound in 100 mL of deionized water in a 150 mL round-bottom flask.[10]

-

To this solution, add 3.2 g (50 mmol) of sodium azide.[10]

-

Stir the reaction mixture at 80 °C for 16 hours.[10]

-

After 16 hours, remove approximately two-thirds of the solvent via vacuum distillation.[10]

-

Cool the flask in an ice-water bath and slowly add 4 g of potassium hydroxide.[10]

-

Extract the aqueous solution three times with 50 mL portions of diethyl ether.[10]

-

Combine the organic phases and dry over anhydrous K₂CO₃ overnight.[10]

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

Dry the resulting product under reduced pressure to obtain 1-azido-3-aminopropane.[10]

Applications in Drug Development

Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors

This compound is a key reagent in the synthesis of indenoisoquinoline-based anticancer agents.[8] These compounds act as topoisomerase I (TOP1) inhibitors.[9][11] TOP1 is a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription.[12] Indenoisoquinolines stabilize the TOP1-DNA cleavage complex, which leads to DNA double-strand breaks upon collision with the replication fork, ultimately inducing programmed cell death (apoptosis) or autophagy in cancer cells.[9][11][13]

Experimental Protocol Outline for Indenoisoquinoline Synthesis:

A general synthetic route involves the condensation of a Schiff base, derived from an appropriate aldehyde and this compound, with a homophthalic anhydride.[7] This is followed by a Friedel-Crafts cyclization to form the core indenoisoquinoline structure.[7]

Topoisomerase I Inhibition and Downstream Signaling

Indenoisoquinoline inhibitors trap the TOP1-DNA cleavage complex, preventing the re-ligation of the single-strand DNA break.[11] The collision of the replication machinery with this stabilized complex converts the single-strand break into a cytotoxic double-strand break. This DNA damage triggers the DNA Damage Response (DDR) pathway, characterized by the phosphorylation of H2AX (γH2AX).[12][13] Depending on the specific indenoisoquinoline derivative and cellular context, this can lead to cell cycle arrest and subsequent cell death through apoptosis (involving caspases) or autophagy (involving LC3).[1][13]

Role as a Linker in Bioconjugation

The propylamine group introduced by this compound can serve as a versatile linker in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). ADCs are targeted therapies consisting of a monoclonal antibody, a cytotoxic payload, and a chemical linker. The linker connects the payload to the antibody and is crucial for the stability of the ADC in circulation and the efficient release of the drug at the target site. The primary amine of the propylamine linker can be further functionalized to attach to either the antibody or the cytotoxic drug.

General Workflow for ADC Development:

The development of an ADC is a multi-step process that involves antibody selection, payload and linker synthesis, conjugation of the three components, and subsequent purification and characterization of the final conjugate.

Conclusion

This compound is a fundamental building block for researchers and drug development professionals. Its straightforward reactivity and bifunctional nature allow for the efficient introduction of a propylamine linker, which is crucial for the synthesis of complex molecules with significant therapeutic potential. As demonstrated, its application in the development of topoisomerase I inhibitors and its potential as a component in ADC linkers highlight its importance in the ongoing search for novel and effective cancer therapies. A thorough understanding of its chemical properties and reaction methodologies is essential for its successful application in the laboratory and in the advancement of pharmaceutical sciences.

References

- 1. ascopubs.org [ascopubs.org]

- 2. sketchviz.com [sketchviz.com]

- 3. dot | Graphviz [graphviz.org]

- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. Collection - Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - Analytical Chemistry - Figshare [figshare.com]

- 7. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor | MDPI [mdpi.com]

An In-Depth Technical Guide to 3-Bromopropylamine Hydrobromide (CAS: 5003-71-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropylamine hydrobromide is a key bifunctional reagent extensively utilized in organic synthesis. Its structure incorporates a primary amine and a reactive alkyl bromide, making it a valuable building block for the introduction of a propylamine moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents. Safety and handling information, detailed experimental protocols, and relevant biological pathways are also presented to support its effective and safe use in a research and development setting.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below for easy reference.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5003-71-4 | [1] |

| Molecular Formula | C₃H₉Br₂N | [1] |

| Molecular Weight | 218.92 g/mol | [1] |

| Appearance | White to off-white or pale cream/pink crystalline powder | [1] |

| Melting Point | 171-172 °C | [2] |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | Soluble in water (50 mg/mL) | [2] |

| Hygroscopicity | Hygroscopic | [1] |

Spectroscopic Data

| Spectrum | Key Features and Data | Reference(s) |

| ¹H NMR | Data available, typically showing signals for the three methylene groups. | [1] |

| ¹³C NMR | Three distinct signals are expected for the three carbon atoms of the propyl chain. A representative spectrum is available. | [1][3] |

| IR Spectroscopy | Characteristic peaks for N-H and C-H stretching and bending vibrations are observed. | [1] |

| Mass Spectrometry | Data available. |

Synthesis and Reactivity

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 3-amino-1-propanol with hydrobromic acid.

Reaction Scheme:

HO-(CH₂)₃-NH₂ + 2HBr → Br-(CH₂)₃-NH₃⁺Br⁻ + H₂O

Experimental Protocol:

A mixture of 3-amino-1-propanol (1 equivalent) and 48% aqueous hydrobromic acid (excess, ~3 equivalents) is refluxed for an extended period (e.g., 15 hours). Following the reaction, water and excess HBr are removed under vacuum. The resulting crude product is then further dried under vacuum over a desiccant such as potassium hydroxide (KOH) or calcium chloride (CaCl₂) to yield this compound as a solid.[2]

Reactivity

The reactivity of this compound is characterized by the distinct functionalities of its primary amine and alkyl bromide groups. The amine group can act as a nucleophile, while the carbon-bromine bond is susceptible to nucleophilic substitution. The hydrobromide salt form means the amine is protonated, and a base is typically required to liberate the free amine for it to act as a nucleophile.

Applications in Drug Discovery and Development

This compound is a critical building block in the synthesis of various pharmaceutical agents, most notably in the development of anticancer drugs.

Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors

A significant application of this compound is in the synthesis of indenoisoquinoline derivatives, which are potent inhibitors of human topoisomerase I, a key enzyme in DNA replication and transcription. These inhibitors are being investigated as promising anticancer agents.

The synthesis often involves the formation of a Schiff base between an aldehyde and 3-bromopropylamine (generated in situ from the hydrobromide salt), followed by condensation with a homophthalic anhydride and subsequent cyclization steps.[4][5][6]

Experimental Protocols

Synthesis of a Schiff Base Intermediate for Indenoisoquinoline Synthesis

This protocol outlines the formation of a Schiff base from a substituted benzaldehyde and this compound, a key step in the synthesis of some indenoisoquinoline topoisomerase I inhibitors.

Materials:

-

Substituted benzaldehyde (e.g., meta-methoxybenzaldehyde) (1.0 eq)

-

This compound (1.0 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chloroform (CHCl₃)

Procedure:

-

To a solution of the substituted benzaldehyde in chloroform, add this compound and triethylamine.

-

Add anhydrous sodium sulfate to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solids.

-

The filtrate containing the Schiff base can be used directly in the subsequent condensation step.[4][6]

Mandatory Visualizations

Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis

Caption: Topoisomerase I Inhibition Pathway.

Experimental Workflow for Synthesis and Evaluation of Topoisomerase I Inhibitors

Caption: Drug Development Workflow.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. It is hygroscopic and should be protected from moisture.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the development of novel pharmaceuticals. Its bifunctional nature allows for the straightforward introduction of a propylamine side chain, which has proven to be a key structural motif in potent topoisomerase I inhibitors. This guide has provided essential technical information, including physicochemical data, synthetic protocols, and safety guidelines, to aid researchers in the effective and safe utilization of this compound in their drug discovery and development endeavors. The provided diagrams of the topoisomerase I inhibition pathway and a typical drug development workflow offer a broader context for the application of this important chemical building block.

References

- 1. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5003-71-4 [chemicalbook.com]

- 3. This compound (5003-71-4) 13C NMR spectrum [chemicalbook.com]

- 4. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromopropylamine hydrobromide (CAS: 5003-71-4), a versatile reagent and key intermediate in pharmaceutical and chemical synthesis.[1] A thorough understanding of its melting point and solubility is critical for its effective application in laboratory and industrial settings, including reaction optimization, formulation development, and quality control. This document details these properties, provides standardized experimental protocols for their determination, and illustrates key processes through workflow diagrams.

Core Physicochemical Properties

This compound is a hygroscopic crystalline solid that appears as a white to off-white or brown powder or chunks.[2][3][4][5][6] Its stability and reactivity make it a valuable building block in organic synthesis.[1]

Quantitative Data Summary

The following tables summarize the reported melting point and solubility data for this compound, compiled from various chemical data sources.

Table 1: Melting Point of this compound

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 171-172 | [2][7] |

| Melting Point | 170-175 | |

| Melting Point | 171.0-175.0 | [4][6] |

| Melting Point | 172.0-176.0 | [3] |

Table 2: Solubility of this compound

| Solvent | Class | Temperature (°C) | Solubility | Source(s) |

| Water | Polar Protic | Not Specified | 50 mg/mL | [2][7] |

| Water | Polar Protic | Not Specified | Soluble | [3][4][6] |

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following sections detail standardized methodologies for determining the melting point and solubility of chemical compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It serves as a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[8] The capillary method is a widely accepted and accurate technique.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform packing.[9][10]

-

Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[11] The packed sample height should be approximately 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[11]

-

Heating and Observation:

-

If the approximate melting point is known, heat the sample rapidly to about 15-20°C below the expected temperature.[10]

-

Reduce the heating rate significantly, aiming for a temperature increase of no more than 1-2°C per minute as you approach the melting point. A slow heating rate is critical for an accurate reading.

-

Observe the sample through the magnified viewfinder.

-

-

Data Recording:

-

Record the temperature (T1) at which the first droplet of liquid appears.

-

Record the temperature (T2) at which the last solid particle melts completely.

-

The melting point is reported as the range from T1 to T2.

-

-

Verification: Conduct at least two measurements to ensure consistency.

Equilibrium Solubility Determination

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solid and dissolved phases are in equilibrium.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water) in a sealed glass vial. The presence of excess, undissolved solid is essential to ensure a saturated solution is formed.[12]

-

Equilibration: Agitate the vial in a temperature-controlled environment, such as an orbital shaker or stirring plate, for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the sample to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm syringe filter) that will not absorb the compound.[12]

-

Quantification: Accurately determine the concentration of this compound in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method.[12]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a key synthetic relationship for this compound.

Figure 1: Workflow for Melting Point Determination.

Figure 2: Workflow for Equilibrium Solubility Determination.

Figure 3: Synthesis Pathway of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 5003-71-4 [chemicalbook.com]

- 3. This compound | 5003-71-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. studylib.net [studylib.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectral Data of 3-Bromopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromopropylamine hydrobromide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed spectral analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 (broad s) | Singlet (broad) | 3H | -NH₃⁺ |

| 3.63 (t) | Triplet | 2H | -CH₂-Br |

| 3.05 (t) | Triplet | 2H | -CH₂-NH₃⁺ |

| 2.25 (p) | Quintet | 2H | -CH₂-CH₂-CH₂- |

Solvent: DMSO-d₆, Instrument: 400 MHz

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~38 | -CH₂-NH₃⁺ |

| ~32 | -CH₂-Br |

| ~30 | -CH₂-CH₂-CH₂- |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands, indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1250 | Medium | C-N stretch |

| ~650 | Medium | C-Br stretch |

Note: The broadness of the N-H stretching band is a characteristic feature of primary amine salts due to hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum of the free base, 3-bromopropylamine, provides valuable information about the molecule's fragmentation pattern under electron ionization.

| m/z | Relative Intensity | Possible Fragment |

| 137/139 | Low | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 108/110 | Medium | [M - CH₂NH₂]⁺ |

| 56 | High | [CH₂=CH-CH₂NH₂]⁺ |

| 43 | High | [CH₂=NH₂]⁺ |

| 30 | Base Peak | [CH₂=NH₂]⁺ |

Note: The mass spectrum of the hydrobromide salt may show different fragmentation patterns, and the molecular ion of the salt itself is typically not observed under standard electron ionization conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials:

-

This compound sample

-

FT-IR grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Grinding: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

Spectrum Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions of 3-bromopropylamine.

Materials:

-

3-Bromopropylamine (free base) sample

-

Mass spectrometer with an electron ionization source

Procedure:

-

Sample Introduction: Introduce a small amount of the volatile 3-bromopropylamine sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecules.

-

Mass Analysis: Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions to elucidate the structure of the compound. For amine hydrobromide salts, a soft ionization technique like Electrospray Ionization (ESI) is often preferred to observe the protonated molecule.

Visualizations

Logical Workflow for Spectral Analysis

Caption: Workflow of spectral data acquisition and analysis.

Chemical Structure and Spectral Data Correlation

Caption: Correlation of chemical structure with spectral data.

A Technical Guide to the Nucleophilic Substitution Mechanism of 3-Bromopropylamine Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth analysis of the mechanism of action for 3-bromopropylamine hydrobromide in nucleophilic substitution reactions. It serves as a technical resource for professionals engaged in organic synthesis and drug development, offering detailed insights into the reaction kinetics, experimental protocols, and critical factors influencing the reaction outcomes.

Introduction to this compound

This compound is a versatile bifunctional reagent widely employed in organic synthesis to introduce a propylamine linker into molecular scaffolds.[1][2] Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals, where it serves as a key intermediate in the development of biologically active molecules.[3] The molecule consists of a primary alkyl bromide and a primary amine, the latter of which is protonated in its commercially available hydrobromide salt form. Understanding its behavior in nucleophilic substitution reactions is paramount for its effective application.

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.[4] This guide will dissect the specific mechanistic pathways through which this compound participates in these reactions.

Core Concepts: Nucleophilic Substitution Pathways

The reactivity of an alkyl halide like 3-bromopropylamine is primarily governed by two distinct nucleophilic substitution mechanisms: Sₙ1 and Sₙ2.

-

Sₙ1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs.[5] The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate.[4][5] This pathway is favored for tertiary and secondary alkyl halides due to the relative stability of the corresponding carbocations.

-

Sₙ2 (Substitution, Nucleophilic, Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] The reaction proceeds through a single transition state. The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[4] This pathway is characteristic of primary and methyl halides.

The Mechanism of Action of 3-Bromopropylamine

Given its structure as a primary alkyl halide (Br-CH₂-CH₂-CH₂-NH₃⁺·Br⁻), This compound predominantly undergoes nucleophilic substitution via the Sₙ2 mechanism. The primary carbocation that would be formed in an Sₙ1 pathway is highly unstable, making that route energetically unfavorable.

Key Components of the Reaction

-

The Substrate: 3-Bromopropylamine. The carbon atom bonded to the bromine is the electrophilic center, susceptible to nucleophilic attack.

-

The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is a weak base and can stabilize the negative charge it acquires upon departure.[4]

-

The Nucleophile: The reacting nucleophile can be any electron-rich species (e.g., an alcohol, phenol, thiol, or another amine). It is important to note that the amine functional group within 3-bromopropylamine is itself nucleophilic. In the hydrobromide salt form, this amine is protonated to an ammonium salt (-NH₃⁺), which deactivates its nucleophilicity. For the alkylation reaction to proceed with an external nucleophile, a base is typically required to neutralize the hydrobromide and, in many cases, to deprotonate the external nucleophile to increase its reactivity.

The Sₙ2 Reaction Pathway

The Sₙ2 reaction of 3-bromopropylamine proceeds as follows:

-

Activation (if necessary): A base is added to the reaction mixture. It can deprotonate the external nucleophile, making it more potent. The base also neutralizes the acidic ammonium salt of the substrate, although the free 3-bromopropylamine can be prone to self-reaction.

-

Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon atom attached to the bromine from the backside, relative to the carbon-bromine bond.

-

Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the electrophilic carbon.

-

Displacement: The carbon-bromine bond breaks, and the bromide ion is expelled. A new bond forms between the nucleophile and the carbon atom.

Caption: Generalized Sₙ2 mechanism for 3-bromopropylamine.

Competing Reactions: Intermolecular vs. Intramolecular

A critical consideration when using 3-bromopropylamine is the potential for competing reactions. If the amine group of 3-bromopropylamine is deprotonated to its free base form (-NH₂), it can act as an internal nucleophile. This can lead to an intramolecular Sₙ2 reaction, resulting in the formation of a cyclic product, azetidine. This side reaction competes with the desired intermolecular reaction with the external nucleophile.

Caption: Competing intermolecular vs. intramolecular pathways.

To favor the desired intermolecular substitution, reaction conditions must be carefully controlled. Using a large excess of the external nucleophile or using a protected version of the reagent (e.g., N-Boc-3-bromopropylamine) can mitigate the formation of azetidine.

Experimental Protocols and Data

General Experimental Workflow

The successful alkylation using this compound relies on a systematic experimental approach.

Caption: Standard experimental workflow for alkylation reactions.

Summary of Typical Reaction Conditions

The choice of solvent, base, and temperature is critical for optimizing reaction yield and minimizing side products. The following table summarizes common conditions for Sₙ2 reactions involving 3-bromopropylamine.

| Parameter | Recommended Conditions | Rationale & Key Considerations |

| Nucleophile | Phenols, thiols, amines, carbanions | The strength of the nucleophile affects the reaction rate. |

| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile | These solvents solvate cations but not anions, enhancing the nucleophile's reactivity.[6] |

| Base | K₂CO₃, Cs₂CO₃, NaH, TEA | A non-nucleophilic base is required to deprotonate the nucleophile and/or neutralize the HBr salt.[6] The choice depends on the nucleophile's pKa. |

| Temperature | 60 - 110 °C | Higher temperatures increase the reaction rate but can also promote side reactions.[6] |

| Additives | Sodium Iodide (NaI) | Can be used as a catalyst to convert the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction). |

| Protection | Boc-protection of the amine | Using N-Boc-3-bromopropylamine prevents intramolecular cyclization and other side reactions involving the amine group.[6] |

Sample Protocol: O-Alkylation of a Phenol

This protocol is adapted from common laboratory procedures for the alkylation of phenols.[6]

-

Preparation: To a solution of the phenolic substrate (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Reagent: Add this compound (1.1-1.5 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into cold water or onto crushed ice.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is an effective reagent for introducing a three-carbon amine linker into various molecules through a nucleophilic substitution reaction that proceeds via an Sₙ2 mechanism . Its utility is maximized when reaction parameters such as solvent, base, and temperature are carefully controlled. Key to achieving high yields of the desired intermolecular product is the mitigation of the competing intramolecular cyclization reaction. This can be accomplished by using appropriate bases, an excess of the external nucleophile, or by employing an N-protected derivative of the reagent. This guide provides the foundational knowledge required for researchers and drug development professionals to successfully design and execute synthetic strategies utilizing this valuable chemical building block.

References

- 1. This compound | 5003-71-4 [chemicalbook.com]

- 2. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 6. researchgate.net [researchgate.net]

Navigating the Stability of 3-Bromopropylamine Hydrobromide: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development on the stability and proper storage conditions of 3-Bromopropylamine hydrobromide (CAS: 5003-71-4). Understanding the stability of this key organic intermediate is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.

Core Stability Profile

This compound is a hygroscopic crystalline powder, meaning it readily absorbs moisture from the air.[1][2][3] This affinity for water is a primary factor influencing its stability and dictates stringent storage and handling protocols. Exposure to moist air or water should be avoided.[1][2] While specific quantitative data on degradation rates under various conditions is not extensively published in readily available sources, the collective information from safety data sheets (SDS) provides a clear directive for maintaining its chemical integrity.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following conditions are recommended based on information from multiple chemical suppliers.

| Parameter | Recommended Condition | Rationale & Notes |

| Temperature | Cool, dry place.[4][5] Some sources specify 2-8°C for storage and transportation.[6] | Lower temperatures slow down potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere.[1][2] | Minimizes contact with atmospheric moisture and oxygen, which can contribute to degradation. |

| Container | Tightly closed container.[1][2][4][5][7] | Prevents the ingress of moisture and other atmospheric contaminants. |

| Ventilation | Store in a well-ventilated area.[1][2][4][5] | Important for general laboratory safety and to prevent the buildup of any potential vapors. |

| Incompatibilities | Oxidizing agents.[1] | Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions. |

| Light | Store in a shaded area.[7] | While not as emphasized as moisture, protection from light is a general good practice for storing reactive chemicals to prevent photodecomposition. |

Handling Precautions: An Experimental Protocol

Proper handling is crucial to prevent contamination and degradation of the reagent, as well as to ensure the safety of laboratory personnel. The following protocol outlines the necessary steps for handling this compound.

Objective: To safely handle this compound while minimizing exposure to atmospheric moisture and preventing contamination.

Materials:

-

This compound

-

Inert gas source (e.g., Argon or Nitrogen)

-

Dry glassware (e.g., spatulas, weighing boats, reaction vessels)

-

Glove box or a well-ventilated fume hood

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Preparation:

-

Ensure the work area (fume hood or glove box) is clean and dry.

-

If not using a glove box, purge the reaction vessel and any transfer tools with a stream of inert gas to displace air and moisture.

-

Pre-dry all glassware in an oven and allow it to cool to room temperature in a desiccator before use.

-

-

Equilibration:

-

Allow the container of this compound to equilibrate to the ambient temperature of the workspace before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

-

Dispensing:

-

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[1][4][5]

-

Open the container under a blanket of inert gas if possible.

-

Use a clean, dry spatula to quickly transfer the desired amount of the solid to a pre-weighed, dry container.

-

Minimize the time the main container is open to the atmosphere.

-

-

Sealing and Storage:

-

Immediately and tightly seal the main container after dispensing.

-

If the container has been opened multiple times, consider purging the headspace with an inert gas before sealing to displace any moist air that may have entered.

-

Return the container to the recommended cool, dry, and dark storage location.

-

-

Personal Safety:

Factors Influencing Stability

The stability of this compound is influenced by a combination of environmental factors. The logical relationship between these factors and the potential for degradation is visualized in the diagram below.

Caption: Factors affecting this compound stability.

Hazardous Decomposition Products

In the event of decomposition, which can be induced by high temperatures, this compound may release hazardous substances. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1]

Conclusion

The stability of this compound is critically dependent on diligent storage and handling practices. Its hygroscopic nature necessitates protection from moisture above all other factors. By adhering to the guidelines outlined in this technical guide, researchers can ensure the integrity of this vital reagent, leading to more reliable and reproducible experimental outcomes. For products without a specified retest or expiration date, it is recommended to routinely inspect the material to ensure it performs as expected.[8][9][10][11]

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. This compound(CAS:5003-71-4) [cuikangsynthesis.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-ブロモプロピルアミン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Bromopropylamine 98 5003-71-4 [sigmaaldrich.com]

- 11. 3-Bromopropylamine 98 5003-71-4 [sigmaaldrich.com]

Understanding the reactivity of 3-Bromopropylamine hydrobromide

An In-depth Technical Guide to the Reactivity of 3-Bromopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional reagent extensively utilized in organic synthesis, particularly within pharmaceutical and materials science research. Its structure, featuring a primary amine masked as a hydrobromide salt and a reactive alkyl bromide, allows for the strategic introduction of a propylamine linker into a wide array of molecules. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, and key applications. Detailed experimental protocols for its use in N-alkylation and in the synthesis of advanced pharmaceutical intermediates are provided, supplemented by quantitative data and graphical workflows to facilitate understanding and practical application.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[2][3] The hydrobromide salt form enhances the compound's stability, as the free base is prone to self-reactivity due to the presence of both a nucleophilic amine and an electrophilic alkyl halide within the same molecule.[4] A summary of its key properties is presented in Table 1.

| Property | Value | Citations |

| CAS Number | 5003-71-4 | [5] |

| Molecular Formula | C₃H₈BrN · HBr (or C₃H₉Br₂N) | [5] |

| Molecular Weight | 218.92 g/mol | [5] |

| Appearance | White to pale cream or pale pink crystalline powder | [1] |

| Melting Point | 171-174 °C | [3] |

| IUPAC Name | 3-bromopropan-1-amine;hydrobromide | [1] |

| Synonyms | 3-Aminopropyl bromide hydrobromide, 3-Bromopropylammonium bromide | [3] |

| Solubility | Soluble in water | — |

| pKa (of free amine) | ~9.80 | [4] |

Core Reactivity

The synthetic utility of this compound stems from its dual functionality. The amine is protected as a hydrobromide salt, rendering it non-nucleophilic. To engage in reactions, the free amine must be liberated, which is typically achieved by the addition of a base. This can be done in a separate workup step or, more commonly, in situ.

Once deprotected, the resulting 3-bromopropylamine is a classic bifunctional linker:

-

Nucleophilic Amine: The primary amine can act as a nucleophile, attacking a wide range of electrophiles (e.g., aldehydes, ketones, acyl chlorides, alkyl halides).

-

Electrophilic Alkyl Bromide: The terminal carbon is susceptible to nucleophilic attack by various nucleophiles (e.g., other amines, phenols, thiols, carbanions), displacing the bromide leaving group.

This dual nature allows it to be used for introducing a flexible three-carbon amino-linker into target structures, a common strategy in drug design to connect different pharmacophores.

Figure 1. General reactivity workflow of this compound.

Applications in Synthesis

This compound is a key building block for synthesizing a range of important molecules, from pharmaceutical agents to complex supramolecular structures.[5]

N-Alkylation Reactions

One of the most common applications is the alkylation of nucleophiles like phenols, amides, and other amines. The reaction typically requires a base to first deprotonate the nucleophile and/or the this compound. The choice of base and solvent is crucial for achieving good yields.

| Reaction Type | Substrate | Conditions | Product Type | Yield | Citations |

| O-Alkylation | 7-Hydroxycoumarin Dimer | K₂CO₃ (excess), DMF, 100-110 °C | Bis(propylamino) ether | N/A | — |

| N-Alkylation | Benzylamine Hydrobromide | Et₃N (1 eq.), n-Butyl Bromide (1.1 eq.), DMF, 20-25 °C, 9h | N-Butylbenzylamine | 76% | |

| Azide Displacement | Sodium Azide (NaN₃) | H₂O, 80 °C, 16h | 1-Azido-3-aminopropane | N/A | |

| Sulfite Displacement | Sodium Sulfite (Na₂SO₃) | H₂O, Heat to dryness, then conc. HCl | 3-Aminopropanesulfonic acid (Homotaurine) | 66% |

Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors

In the field of oncology drug development, this compound serves as a critical precursor for synthesizing indenoisoquinoline-based anticancer agents. These compounds act as Topoisomerase I (Top1) inhibitors. The synthesis involves the formation of a Schiff base with an aldehyde, followed by condensation and cyclization steps to build the complex heterocyclic core.

Figure 2. Synthetic pathway to an indenoisoquinoline core.

Synthesis of Homotaurine

Homotaurine (3-aminopropanesulfonic acid) is a natural compound investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. It can be synthesized from this compound via nucleophilic substitution of the bromide with a sulfite salt.

Experimental Protocols

Protocol 1: Synthesis of Homotaurine

This protocol is adapted from the procedure described by Sloneker and Jeanes.

-

Reactants: Dissolve 32.9 g (0.15 mol) of this compound and 26 g (0.2 mol) of anhydrous sodium sulfite in 95 mL of water in a suitable vessel.

-

Reaction: Concentrate the mixture on a low-heat hot plate over approximately 24 hours until a nearly dry cake is formed.

-

Workup: Triturate the residual cake thoroughly with 60 mL of concentrated HCl.

-

Isolation: Filter the mixture through an asbestos mat. Upon cooling the filtrate, fine crystals of homotaurine will form.

-

Purification: Filter the product and dry it in a vacuum desiccator.

-

Yield: 13.76 g (66%). The product decomposes at 282-283 °C.

Protocol 2: Schiff Base Formation for Indenoisoquinoline Synthesis

This protocol describes the initial step in the synthesis of certain indenoisoquinoline inhibitors.

-

Reactants: In a suitable solvent such as THF, combine m-methoxybenzaldehyde (1.0 eq) and this compound (1.0 eq).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the hydrobromide and facilitate the condensation.

-

Reaction: Stir the mixture at room temperature until analysis (e.g., by TLC or LC-MS) indicates the complete consumption of the starting materials.

-

Workup: The resulting Schiff base solution is typically not isolated but is carried forward directly into the next reaction step (e.g., reaction with a homophthalic anhydride) after a simple filtration to remove the triethylammonium bromide salt.

Protocol 3: Synthesis of 1-azido-3-aminopropane

This protocol details a nucleophilic substitution to replace the bromide with an azide group.

-

Reactants: In a 150 mL round-bottom flask, dissolve 3.2 g (15 mmol) of this compound in 100 mL of deionized water.

-

Nucleophile Addition: Add 3.2 g (50 mmol) of sodium azide to the solution.

-

Reaction: Stir the reaction mixture at 80 °C for 16 hours.

-

Workup: Remove approximately two-thirds of the solvent by vacuum distillation. Immerse the flask in an ice-water bath and slowly add 4 g of potassium hydroxide.

-

Extraction: Extract the aqueous solution three times with 50 mL of diethyl ether.

-

Isolation: Combine the organic phases, dry over anhydrous K₂CO₃ overnight, filter, and concentrate to yield the product.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[2]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic.[2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[2]

References

An In-depth Technical Guide to 3-Bromopropylamine Hydrobromide: pKa and Implications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 3-Bromopropylamine hydrobromide, a critical reagent in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of this compound, with a particular focus on its acidity constant (pKa) and the profound implications this has for its application in synthesis and drug design.

Core Physicochemical Properties

This compound is the hydrobromide salt of 3-bromopropylamine. The presence of the amine group dictates its basicity and, consequently, the acidity of its conjugate acid, the 3-bromopropylammonium ion. Understanding the pKa of this ammonium ion is fundamental to predicting its charge state at a given pH, which in turn influences its reactivity, solubility, and biological interactions.

Acidity Constant (pKa)

The pKa value of the conjugate acid of 3-bromopropylamine is a critical parameter for anyone working with this compound. It determines the proportion of the protonated (charged) and deprotonated (neutral) species in solution. A search of the IUPAC Digitized pKa Dataset and other scientific literature reveals the pKa of the parent amine.[1][2][3]

| Compound Name | CAS Number | Molecular Formula | pKa |

| 3-Bromopropylamine | 18370-81-5 | C₃H₈BrN | ~9.80[4] |

| This compound | 5003-71-4 | C₃H₉Br₂N | pKa of conjugate acid is ~9.80 |

Implications of the pKa:

With a pKa of approximately 9.80, the 3-bromopropylammonium ion will be the predominant species in acidic to neutral solutions (pH < 9.80). This means that under typical physiological conditions (pH ~7.4), the compound will exist almost entirely in its protonated, positively charged form. This has several important consequences:

-

Solubility: The charged form is generally more soluble in aqueous solutions.[5]

-

Reactivity: The protonated amine is a poor nucleophile. To utilize the nucleophilic character of the amine, the pH of the reaction medium must be raised to a level approaching or exceeding the pKa to generate a significant concentration of the free amine.[4]

-

Biological Interactions: The positive charge can influence how the molecule interacts with biological targets, such as enzymes and receptors, which often have negatively charged residues.

Experimental Determination of pKa

The pKa of an amine hydrohalide like this compound can be accurately determined using potentiometric titration. This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Detailed Protocol for Potentiometric Titration[6][7]

This protocol outlines a general procedure for determining the pKa of an amine hydrohalide.

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret, 50 mL

-

Beaker, 250 mL

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of 0.1 M HCl. This ensures that the titration starts with the amine fully protonated.

-

Titration:

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring at a moderate, constant rate.

-

Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

This compound is an irritant to the skin, eyes, and respiratory system.[5][6]

Implications in Drug Development and Research

This compound is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amine (in its deprotonated form) and an electrophilic carbon attached to the bromine, allows for its incorporation into a wide array of molecular scaffolds.

Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors

A significant application of this compound is in the synthesis of indenoisoquinoline derivatives, a class of potent anti-cancer agents that target the enzyme topoisomerase I.[7][8][9][10] These compounds intercalate into DNA and stabilize the topoisomerase I-DNA cleavage complex, leading to cell death in rapidly dividing cancer cells.

The synthesis of these complex molecules often involves the reaction of a Schiff base, formed from an aldehyde and 3-bromopropylamine, with a homophthalic anhydride derivative. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthesis of Indenoisoquinoline Topoisomerase I Inhibitors.

Role in Neurological Drug Discovery

Derivatives of 3-aminopropane are also explored in the synthesis of compounds targeting the central nervous system.[11][12] The propylamino moiety can be a key pharmacophore for interacting with various receptors and transporters in the brain. For instance, analogs are used in the development of deuterated versions of neurological drugs to improve their pharmacokinetic profiles.[13]

The logical workflow for incorporating the 3-bromopropylamine moiety often involves nucleophilic substitution reactions where a deprotonated nucleophile displaces the bromide, or where the deprotonated amine acts as a nucleophile.

Caption: Reactive pathways of this compound in synthesis.

Conclusion

This compound is a cornerstone reagent for medicinal chemists and researchers in the life sciences. A thorough understanding of its pKa is not merely academic; it is a practical necessity that dictates reaction conditions, influences purification strategies, and provides insight into potential biological activity. Its continued application in the synthesis of innovative therapeutics, from anticancer agents to neurological drugs, underscores its importance in the ongoing quest for new and more effective treatments for human diseases. This guide serves as a foundational resource for harnessing the full potential of this versatile chemical entity.

References

- 1. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GitHub - IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. [github.com]

- 3. IUPAC Digitized pKa Dataset - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Key Reactive Sites of 3-Bromopropylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromopropylamine hydrobromide is a bifunctional molecule widely utilized in organic synthesis as a versatile building block for the introduction of a propylamine moiety. Its reactivity is dictated by two key sites: the electrophilic carbon atom bonded to the bromine and the nucleophilic primary amine. The hydrobromide salt form renders the amine group protonated, thereby protecting it from reacting under neutral or acidic conditions and allowing for selective reactions at the bromine-bearing carbon. This guide provides a comprehensive overview of these reactive sites, supported by experimental data and detailed protocols to facilitate its application in research and development.

Core Reactive Sites and Chemical Properties

The chemical structure of this compound features a primary alkyl bromide and a primary ammonium group. These two functional groups are the centers of its reactivity.

-

Electrophilic Site (C-Br Bond): The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it an electrophilic center. Bromine is an excellent leaving group, facilitating nucleophilic substitution reactions (S_N2 type) at this position.

-

Nucleophilic Site (NH2 Group): The primary amine possesses a lone pair of electrons, rendering it nucleophilic. However, in the hydrobromide salt form, the amine is protonated to an ammonium group (-NH3+), which is not nucleophilic. Deprotonation with a suitable base is required to activate the amine for nucleophilic reactions, such as N-alkylation.

The interplay between these two sites allows for sequential and selective functionalization, making it a valuable tool in the synthesis of more complex molecules.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5003-71-4 | [3] |

| Molecular Formula | C₃H₉Br₂N | [3] |

| Molecular Weight | 218.92 g/mol | [3] |

| Appearance | White to pale cream or pale pink powder | [4] |

| Melting Point | 171-172 °C | |

| Solubility | Soluble in water | [5] |

| pKa (of amine) | ~9.80 | [6] |

Reactivity and Key Reactions

The dual functionality of this compound allows for two primary classes of reactions: nucleophilic substitution at the C-Br bond and reactions involving the amine group.

Nucleophilic Substitution at the Carbon-Bromine Bond

The primary alkyl bromide moiety readily undergoes S_{N}2 reactions with a variety of nucleophiles. The protonated amine group is generally unreactive under these conditions, allowing for selective functionalization of the bromine-containing end of the molecule.

General Reaction Scheme:

Caption: General Sₙ2 reaction at the C-Br bond.

Common nucleophiles used in reactions with this compound include azides, phenoxides, and carbanions. A summary of representative reactions is provided in Table 2.

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azidoamine | [2] |

| Phenoxide (ArO⁻) | Phenol, Base (e.g., K₂CO₃) | Aryloxypropylamine | [7] |

| Phthalimide | Phthalimide, Base | Phthalimidopropylamine | [8] |

| Sulfite (SO₃²⁻) | Sodium Sulfite (Na₂SO₃) | Aminopropylsulfonic acid (Homotaurine) | [4] |

Reactions at the Amine Group (N-Alkylation)

To engage the amine group in reactions, it must first be deprotonated to its free amine form (3-bromopropylamine). This is typically achieved by treatment with a base such as potassium carbonate or sodium hydroxide.[6] The resulting free amine is a good nucleophile and can participate in reactions like N-alkylation.

Activation of the Amine Group:

Caption: Deprotonation of the ammonium group.

Once deprotonated, the primary amine can react with electrophiles. A common reaction is N-alkylation with another alkyl halide. It is important to control the stoichiometry to avoid polyalkylation.[9]

N-Alkylation Reaction Scheme:

Caption: N-alkylation of the deprotonated amine.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound.

Synthesis of 1-Azido-3-aminopropane[2]

This protocol exemplifies a nucleophilic substitution at the C-Br bond.

Experimental Workflow:

Caption: Workflow for the synthesis of 1-azido-3-aminopropane.

Procedure:

-

Add this compound (3.2 g, 15 mmol) to a 150 mL round-bottom flask containing 100 mL of deionized water.

-

Add sodium azide (3.2 g, 50 mmol) to the solution.

-

Stir the reaction mixture at 80 °C for 16 hours.

-

Remove approximately two-thirds of the solvent by vacuum distillation.

-

Immerse the flask in an ice-water bath and slowly add potassium hydroxide (4 g).

-

Extract the solution with diethyl ether (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous K₂CO₃ overnight.

-

Filter the solution.

-

Remove the diethyl ether by rotary evaporation and dry the residue under reduced pressure to yield 1-azido-3-aminopropane.

General Procedure for N-Alkylation of Phenols[8]

This protocol is a general method for the alkylation of phenols, demonstrating the reactivity of the C-Br bond.

Procedure:

-

In a suitable flask, dissolve the hydroxycoumarin dimer (1 equivalent) in dry DMF.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Stir the mixture for a few minutes.

-

Add N-Boc-3-bromopropylamine (2 equivalents) dropwise.

-

Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and leave it overnight.

-

Filter the resulting precipitate to obtain the product.

Quantitative Data Summary

While specific kinetic data for reactions of this compound are not extensively available in the literature, Table 3 summarizes typical reaction conditions that provide qualitative insights into its reactivity.

| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference(s) |

| Azide Substitution | NaN₃ | Water | 80 °C | 16 h | Not specified | [2] |

| Phenol Alkylation | 7-hydroxycoumarin, K₂CO₃ | DMF | 100-110 °C | Overnight | Not specified | [7] |

| Amine Deprotonation | K₂CO₃ or NaOH | Water/DCM or Methanol | 0 °C to RT | 15 min - overnight | Low (5%) for free amine isolation | [6] |

| Amide Alkylation (general) | Carboxamide, K₃PO₄, Bu₄NBr | Acetonitrile | 50 °C | 12-48 h | Moderate to good | [10] |

Conclusion

This compound is a valuable synthetic intermediate due to its two distinct reactive sites. The electrophilic C-Br bond readily undergoes nucleophilic substitution, while the amine group, after deprotonation, can act as a nucleophile. This dual reactivity, combined with the protective nature of the hydrobromide salt, allows for a range of selective chemical transformations. The experimental protocols and reaction conditions outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile molecule in their synthetic endeavors. Further research into the quantitative aspects of its reactivity, such as kinetic studies and computational modeling, would be beneficial for more precise reaction optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 5003-71-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-(3-Bromopropyl)phthalimide 98 5460-29-7 [sigmaaldrich.com]

- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. escholarship.org [escholarship.org]

An In-depth Technical Guide to 3-Bromopropylamine Hydrobromide: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropylamine hydrobromide is a key reagent in organic synthesis, primarily utilized for the introduction of a 3-aminopropyl group into various molecular scaffolds. Its bifunctional nature, possessing both a primary amine and a reactive alkyl bromide, makes it a versatile building block in the synthesis of pharmaceuticals, novel materials, and complex organic molecules.[1][2] This guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, alongside detailed experimental protocols and visualizations to support its application in research and development.

Chemical and Physical Properties: A Comparative Analysis

The properties of this compound have been characterized through both computational methods (theoretical) and laboratory experiments. Below is a summary of these properties for easy comparison.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₃H₉Br₂N or C₃H₈BrN·HBr | [3][4] |

| Molecular Weight | 218.92 g/mol | [1][5][6] |

| IUPAC Name | 3-bromopropan-1-amine;hydrobromide | [5] |

| CAS Number | 5003-71-4 | [1][3][6] |

| SMILES | C(CN)CBr.Br | [1][5] |

| InChI Key | PQIYSSSTRHVOBW-UHFFFAOYSA-N | [1][4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |

| LogP | 1.308 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Rotatable Bonds | 2 | [7] |

Experimental Physical Properties

| Property | Value | Source |

| Appearance | White to off-white or pale cream, hygroscopic crystalline powder or crystals. | [3][5][6][8][9] |

| Melting Point | 171-172 °C | [6][10][11][12] |

| 172-174 °C | [13] | |

| 172.0 to 176.0 °C | [14] | |

| 170-175 °C | [12] | |

| Solubility | Soluble in water (50 mg/ml). | [6][10][13] |

| Stability | Hygroscopic; sensitive to moisture. Store under an inert atmosphere. | [3][14][15] |

| Purity (by Titration) | ≥97.5 to ≤102.5% | [9] |

| Water Content (Karl Fischer) | ≤1.0% | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra for this compound are available and serve as a primary method for its identification.[5][16] The spectrum typically shows signals corresponding to the three distinct methylene groups in the propyl chain.

Infrared (IR) Spectroscopy

-

FTIR: The identity of the compound can be confirmed using Fourier-transform infrared spectroscopy, with spectra available from various sources.[9][17] Key absorptions would include N-H stretching from the ammonium group and C-H stretching from the alkyl chain.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 3-amino-1-propanol with hydrobromic acid.[10]

Procedure:

-

Combine 3-amino-1-propanol (1 equivalent) and 48% hydrobromic acid (excess, e.g., 3 equivalents) in a round-bottomed flask.

-

Reflux the mixture for 15 hours.

-

After reflux, remove water and excess hydrobromic acid by distillation under vacuum.

-

Further dry the resulting product under vacuum over a desiccant such as a mixture of potassium hydroxide and calcium chloride to yield this compound as a solid.[10]

Conversion of this compound to 3-Bromopropylamine (Free Base)

The free amine can be generated from its hydrobromide salt by neutralization with a base. However, the free base is prone to intramolecular cyclization.

Procedure:

-

Dissolve this compound in water.

-

Cool the solution in an ice bath.

-